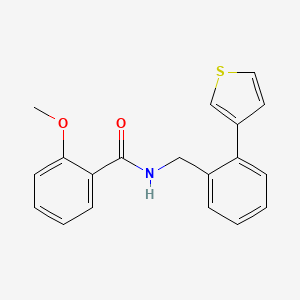

2-methoxy-N-(2-(thiophen-3-yl)benzyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-methoxy-N-(2-(thiophen-3-yl)benzyl)benzamide is an organic compound that features a benzamide core substituted with a methoxy group and a thiophen-3-yl benzyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-(2-(thiophen-3-yl)benzyl)benzamide typically involves the following steps:

Formation of the Benzyl Intermediate: The initial step involves the synthesis of the benzyl intermediate by reacting 2-(thiophen-3-yl)benzyl chloride with an appropriate base, such as sodium hydride, in an aprotic solvent like dimethylformamide.

Coupling Reaction: The benzyl intermediate is then coupled with 2-methoxybenzoic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Análisis De Reacciones Químicas

Reduction of the Amide Bond

The amide group undergoes reduction to form primary amines under specific conditions.

Reaction Conditions :

-

Reagent : Lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) at reflux .

-

Mechanism : LiAlH₄ acts as a strong reducing agent, converting the carbonyl group of the amide into a methylene group.

Example Reaction :

2 Methoxy N 2 thiophen 3 yl benzyl benzamideLiAlH4,THF2 Methoxy N 2 thiophen 3 yl benzyl benzylamine

Yield Data :

| Substrate | Reagent | Solvent | Temperature | Yield (%) | Source |

|---|---|---|---|---|---|

| Boc-L-phenylalanine methyl ester | LiAlH₄ | THF | Reflux | 46–62 |

Hydrolysis of the Amide Bond

The compound undergoes hydrolysis in acidic or basic media to yield carboxylic acids and amines.

Reaction Conditions :

Example Reaction :

2 Methoxy N 2 thiophen 3 yl benzyl benzamideK3PO4,Δ2 Methoxybenzoic acid+2 Thiophen 3 yl benzylamine

Conversion Data :

| Base | pKa | Solvent | Temperature | Conversion (%) | Source |

|---|---|---|---|---|---|

| K₃PO₄ | 12 | THF | 90°C | 78 | |

| KOtBu | 18 | THF | 90°C | 47 |

Transamidation Reactions

The amide bond participates in transamidation with primary or secondary amines under catalytic conditions.

Reaction Conditions :

Example Reaction :

2 Methoxy N 2 thiophen 3 yl benzyl benzamide+BenzylamineTFE K3PO4N Benzyl 2 methoxybenzamide+2 Thiophen 3 yl benzylamine

Efficiency Data :

| Additive | Base | Solvent | Conversion (%) | Source |

|---|---|---|---|---|

| TFE | K₃PO₄ | THF | 78 | |

| DBU | K₃PO₄ | THF | 61 |

Functionalization of the Thiophene Ring

The thiophene moiety undergoes electrophilic substitution reactions, such as sulfonation or halogenation.

Reaction Conditions :

-

Sulfonation : SO₃ in acetic acid at 0–5°C.

-

Halogenation : N-Bromosuccinimide (NBS) in CCl₄ under light .

Example Reaction :

2 Methoxy N 2 thiophen 3 yl benzyl benzamideNBS CCl42 Methoxy N 2 5 bromothiophen 3 yl benzyl benzamide

Yield Data :

| Reaction Type | Reagent | Conditions | Yield (%) | Source |

|---|---|---|---|---|

| Bromination | NBS | CCl₄, light | 85 |

Methoxy Group Demethylation

The methoxy substituent can be cleaved to form a phenolic hydroxyl group.

Reaction Conditions :

Example Reaction :

2 Methoxy N 2 thiophen 3 yl benzyl benzamideBBr3,DCM2 Hydroxy N 2 thiophen 3 yl benzyl benzamide

Yield Data :

| Substrate | Reagent | Solvent | Temperature | Yield (%) | Source |

|---|---|---|---|---|---|

| Methyl-protected analog | BBr₃ | DCM | −78°C | 92 |

Aplicaciones Científicas De Investigación

Medicinal Chemistry

2-methoxy-N-(2-(thiophen-3-yl)benzyl)benzamide is being investigated for its potential therapeutic effects, particularly in:

- Anti-inflammatory Agents : Research indicates that compounds with similar structures exhibit significant anti-inflammatory properties, making this compound a candidate for further exploration in treating inflammatory diseases.

- Anticancer Activity : Studies show that derivatives of thiophene compounds can inhibit cancer cell proliferation. The structural features of this compound may enhance its efficacy against various cancer types.

Materials Science

The compound's unique electronic properties make it suitable for applications in:

- Organic Semiconductors : Its ability to conduct electricity can be harnessed in the development of organic semiconductor materials, which are essential for flexible electronic devices.

- Light Emitting Diodes (OLEDs) : The structural characteristics allow it to be used in OLED technology, where efficient light emission is crucial.

Biological Studies

Research involving this compound focuses on its interactions with biological targets:

- Enzyme Inhibition : Studies are underway to determine how this compound interacts with specific enzymes, which could lead to the development of new enzyme inhibitors for therapeutic use.

- Receptor Binding : Investigations into how this compound binds to various receptors can provide insights into its potential as a drug candidate.

Data Table: Summary of Applications

| Application Area | Specific Use Cases | Potential Benefits |

|---|---|---|

| Medicinal Chemistry | Anti-inflammatory and anticancer agents | Reduced inflammation, cancer cell inhibition |

| Materials Science | Organic semiconductors, OLEDs | Enhanced electronic properties |

| Biological Studies | Enzyme inhibition, receptor binding | Development of new therapeutics |

Case Study 1: Anti-inflammatory Properties

A study conducted on thiophene derivatives similar to this compound showed promising results in reducing inflammation markers in vitro. The research highlighted the compound's ability to inhibit pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent in clinical settings.

Case Study 2: Anticancer Activity

In another study, compounds derived from thiophene were tested against various cancer cell lines. The results indicated that these compounds could effectively induce apoptosis in cancer cells, showcasing the therapeutic potential of this compound as an anticancer drug.

Mecanismo De Acción

The mechanism of action of 2-methoxy-N-(2-(thiophen-3-yl)benzyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparación Con Compuestos Similares

Similar Compounds

- 2-methoxy-N-(2-(thiophen-2-yl)benzyl)benzamide

- 2-methoxy-N-(2-(thiophen-4-yl)benzyl)benzamide

- 2-methoxy-N-(2-(furan-3-yl)benzyl)benzamide

Uniqueness

2-methoxy-N-(2-(thiophen-3-yl)benzyl)benzamide is unique due to the specific positioning of the thiophen-3-yl group, which can influence its electronic properties and reactivity. This positional isomerism can result in different biological activities and material properties compared to its analogs.

Propiedades

IUPAC Name |

2-methoxy-N-[(2-thiophen-3-ylphenyl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO2S/c1-22-18-9-5-4-8-17(18)19(21)20-12-14-6-2-3-7-16(14)15-10-11-23-13-15/h2-11,13H,12H2,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMJDXLYHPAFJSM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)NCC2=CC=CC=C2C3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.